2-[(12-cyano-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(8-cyano-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide is a complex heterocyclic compound that belongs to the class of thieno[3,2-d]pyrimidines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-cyano-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form thieno[3,2-d]pyrimidin-4-ones . The reaction conditions often include heating in solvents such as xylene or toluene, with the use of desiccants like calcium chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(8-cyano-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include formic acid, triethyl orthoformate, m-chloroperbenzoic acid, sodium borohydride, and potassium carbonate. Reaction conditions often involve heating in solvents such as xylene, toluene, ethanol, or ethylene glycol, with the use of desiccants like calcium chloride .
Major Products Formed
The major products formed from these reactions include thieno[3,2-d]pyrimidin-4-ones, sulfoxides, sulfones, and various substituted derivatives of the parent compound .
Wissenschaftliche Forschungsanwendungen
2-[(8-cyano-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential as a lead molecule for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-[(8-cyano-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein tyrosine kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these kinases, the compound can exert antiproliferative effects, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, such as:
- Thieno[3,2-d]pyrimidin-4-ones
- Thieno[3,4-b]pyridine derivatives
- Pyrido[2,3-d]pyrimidin-5-ones
Uniqueness
What sets 2-[(8-cyano-7-ethoxy-9-phenylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide apart from similar compounds is its unique combination of functional groups and structural features. The presence of the cyano, ethoxy, and phenyl groups, along with the thieno[3,2-d]pyrimidine core, contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C26H19N5O2S2 |
---|---|
Molekulargewicht |
497.6g/mol |
IUPAC-Name |
2-[(12-cyano-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C26H19N5O2S2/c1-2-33-24-18(13-27)20(16-9-5-3-6-10-16)21-22-23(35-25(21)31-24)26(29-15-28-22)34-14-19(32)30-17-11-7-4-8-12-17/h3-12,15H,2,14H2,1H3,(H,30,32) |
InChI-Schlüssel |
STFGZALIARANPR-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NC=N4)SCC(=O)NC5=CC=CC=C5 |
Kanonische SMILES |
CCOC1=NC2=C(C(=C1C#N)C3=CC=CC=C3)C4=C(S2)C(=NC=N4)SCC(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.